Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
CAS No.: 132272-73-2
Cat. No.: VC2241596
Molecular Formula: C11H10BrN3O4
Molecular Weight: 328.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132272-73-2 |
|---|---|
| Molecular Formula | C11H10BrN3O4 |
| Molecular Weight | 328.12 g/mol |
| IUPAC Name | ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C11H10BrN3O4/c1-3-19-11(16)7-9(12)14-5-4-6(2)8(15(17)18)10(14)13-7/h4-5H,3H2,1-2H3 |
| Standard InChI Key | LGAZXCGDXQOPRK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N2C=CC(=C(C2=N1)[N+](=O)[O-])C)Br |
| Canonical SMILES | CCOC(=O)C1=C(N2C=CC(=C(C2=N1)[N+](=O)[O-])C)Br |
Introduction
Structural Characteristics
Molecular Structure
Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate features a bicyclic core structure with multiple substitutions. The compound's structure can be represented using the SMILES notation: CCOC(=O)C1=C(N2C=CC(=C(C2=N1)N+[O-])C)Br . This representation highlights the connectivity and arrangement of atoms within the molecule.
Structural Features
The compound possesses several key structural elements:
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A fused imidazo[1,2-a]pyridine ring system forming the core scaffold
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A bromine substituent at position 3 of the imidazole ring
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A methyl group at position 7 of the pyridine ring
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A nitro group at position 8 of the pyridine ring
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An ethyl carboxylate group at position 2 of the imidazole ring
These diverse structural elements contribute to the compound's unique chemical reactivity and potential biological interactions .
Physicochemical Properties
General Properties
The compound typically appears as a liquid at room temperature with a purity standard of 99.0% for commercial research-grade material . Its key physicochemical properties are detailed in Table 1.
Table 1: Physicochemical Properties of Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 328.12 g/mol | |
| Physical State | Liquid | |
| Topological Polar Surface Area (TPSA) | 86.74 Ų | |
| LogP | 2.49012 | |
| Hydrogen Bond Acceptors | 6 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 3 |
Solubility and Stability
While specific solubility data for this compound is limited in the available sources, compounds of the imidazo[1,2-a]pyridine class typically demonstrate solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. The presence of the ethyl ester and nitro groups likely contributes to its solubility profile .
For storage stability, it is recommended to keep the compound sealed in dry conditions at 2-8°C to maintain its chemical integrity over extended periods .
Comparison with Related Compounds
Structural Analogues
Several related imidazo[1,2-a]pyridine derivatives share structural similarities with the target compound. Table 2 presents a comparison of Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate with its close analogues.
Table 2: Comparison of Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Features |
|---|---|---|---|---|
| Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | 132272-73-2 | C11H10BrN3O4 | 328.12 | Contains methyl at position 7 and nitro at position 8 |
| Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | 143982-54-1 | C10H9BrN2O2 | Not specified | Lacks methyl and nitro substituents |
| Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | Not specified | Not specified | 283.12 | Contains methyl at position 7 but lacks nitro group |
| Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate | 1315362-89-0 | C11H11BrN2O2 | 283.12 | Has methyl at position 2 and carboxylate at position 7 |
Structure-Property Relationships
The positioning of functional groups on the imidazo[1,2-a]pyridine scaffold significantly influences the physicochemical properties of these compounds. The nitro group at position 8 in Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate likely increases its polarity and hydrogen bond accepting capabilities compared to analogues lacking this substituent .
Research Applications
Synthetic Utility
Compounds like Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate serve as valuable building blocks in organic synthesis. The carboxylate group at position 2 provides a reactive site for further functionalization, while the bromine at position 3 offers possibilities for cross-coupling reactions .
The compound's structure makes it particularly suitable for use in the development of peptidomimetics through tandem reaction processes such as the Groebke–Blackburn–Bienaymé and Ugi reactions, which can introduce multiple diversity points from readily available starting materials .
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